molecular formula C8H13N3O2 B13178560 6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one

6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one

Cat. No.: B13178560
M. Wt: 183.21 g/mol
InChI Key: SDPVJKZPMUWDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a urea derivative in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the dihydropyrimidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in its substituents.

    2-[(2-Hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one: Another related compound with similar structural features.

Uniqueness

6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-[2-hydroxypropyl(methyl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O2/c1-6(12)4-11(2)7-3-8(13)10-5-9-7/h3,5-6,12H,4H2,1-2H3,(H,9,10,13)

InChI Key

SDPVJKZPMUWDAM-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C1=CC(=O)NC=N1)O

Origin of Product

United States

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